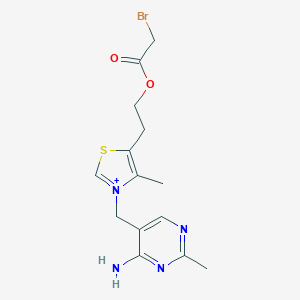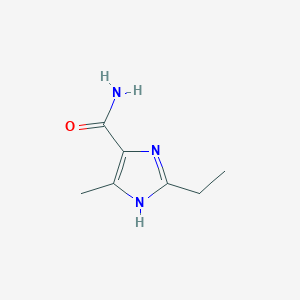
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide, also known as EMCA, is a synthetic compound that has gained significant attention in the field of scientific research. EMCA is a heterocyclic compound that belongs to the imidazole family. It has a wide range of applications, including its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide is not fully understood. However, it has been suggested that 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including COX-2 and glutathione peroxidase. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress-induced damage in cells.
Advantages and Limitations for Lab Experiments
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been extensively studied and has a well-established safety profile. However, there are also some limitations to the use of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide in lab experiments. For example, the mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been found to have a low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide. One area of research involves the development of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of research involves the investigation of the mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide, which could lead to the development of more targeted therapies. Additionally, the use of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases. Finally, the development of more efficient synthesis methods for 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide could lead to its wider use in scientific research.
Synthesis Methods
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-ethyl-4-methylimidazole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2-ethyl-4-methylimidazole with cyanogen bromide followed by hydrolysis. The yield of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide varies depending on the method used, with the highest yield obtained using the first method.
Scientific Research Applications
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been shown to have a protective effect against oxidative stress-induced damage in cells.
properties
CAS RN |
124709-81-5 |
|---|---|
Product Name |
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide |
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-3-5-9-4(2)6(10-5)7(8)11/h3H2,1-2H3,(H2,8,11)(H,9,10) |
InChI Key |
YARQWEJZAJCBOC-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N1)C)C(=O)N |
Canonical SMILES |
CCC1=NC(=C(N1)C)C(=O)N |
synonyms |
1H-Imidazole-4-carboxamide,2-ethyl-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




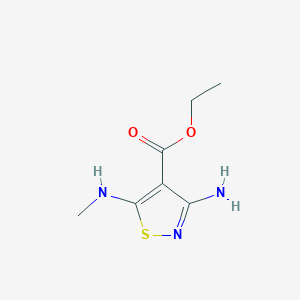
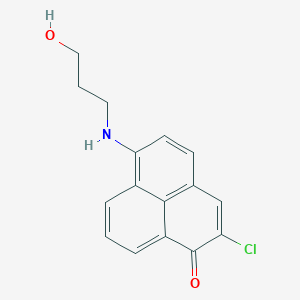
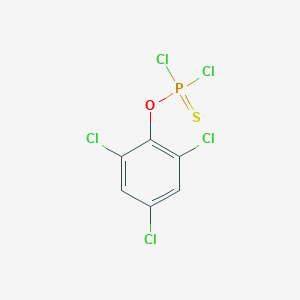
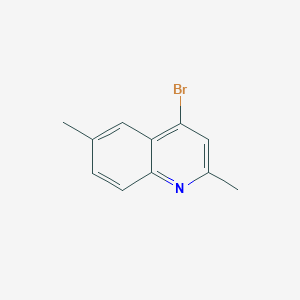



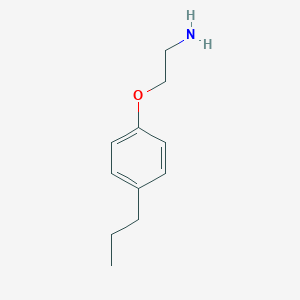
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


